4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol
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Description
Scientific Research Applications
Synthesis and Photophysical Properties
The compound 4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol and its derivatives have been synthesized and studied for their photophysical properties. These compounds demonstrate excited state intra-molecular proton transfer (ESIPT) pathways, characterized by single absorption and dual emission characteristics. The effects of solvent polarity on the absorption-emission properties of these compounds have been investigated, showing their potential in fluorescence-based applications. The compounds are also noted for their thermal stability up to 200°C, as indicated by TGA analysis (Padalkar et al., 2011).
Structural Characterization and Reaction Products
Research has also been conducted on the structural characterization of reaction products involving similar compounds. For instance, the reaction of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with various phenols, including o-cresol, p-cresol, and p-ethylphenol, has been studied to understand the structures of the resulting pyrazolones. These reactions are of interest due to their application in estimating phenol concentrations in water supplies (Barton et al., 1987).
Antibacterial Properties
Some derivatives of 4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol have been synthesized and assessed for their antibacterial properties. Compounds such as 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol have shown activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Bacillus cereus. These findings suggest potential applications in developing new antibacterial agents (Kakanejadifard et al., 2013).
Antimicrobial Activity
Another study focused on the synthesis of novel 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, starting from compounds similar to 4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol. These compounds were evaluated for their in vitro antibacterial activities against strains such as Escherichia coli and Staphylococcus aureus, as well as for their antifungal activity against Candida albicans and Aspergillus niger. The study highlights the potential of these compounds in antimicrobial applications (Padalkar et al., 2016).
properties
IUPAC Name |
4-[2-amino-2-(1H-benzimidazol-2-yl)ethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-12(9-10-5-7-11(19)8-6-10)15-17-13-3-1-2-4-14(13)18-15/h1-8,12,19H,9,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADRDLCJAMHPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CC3=CC=C(C=C3)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol |
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